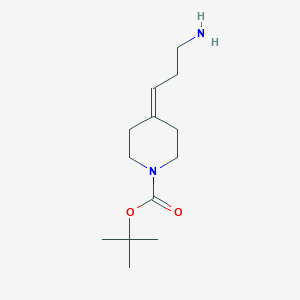

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-aminopropylidene substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders, antiviral agents, or enzyme inhibitors. The Boc group enhances stability during synthetic processes, while the aminopropylidene moiety provides a reactive site for further functionalization.

Properties

IUPAC Name |

tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h5H,4,6-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYSZFLQFIIMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CCCN)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60701804 | |

| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-89-3 | |

| Record name | tert-Butyl 4-(3-aminopropylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60701804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Introduction of the Aminopropylidene Group: The aminopropylidene group is introduced via a nucleophilic substitution reaction.

Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification Steps: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the compound, often with changes in the aminopropylidene group.

Substitution Products: Compounds with different substituents replacing the aminopropylidene group.

Scientific Research Applications

Medicinal Chemistry Applications

Targeted Protein Degradation (PROTAC Development)

One of the primary applications of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances the rigidity and orientation of the linker region, which is crucial for optimizing drug-like properties and improving the formation of ternary complexes essential for effective protein degradation .

Pharmacological Activities

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit potential pharmacological activities. For instance, studies have shown that related compounds can modulate NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. The ability to inhibit NLRP3-dependent IL-1β release suggests that these compounds could be developed into therapeutic agents for conditions such as autoimmune diseases and metabolic syndromes .

Synthetic Chemistry

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further modification and functionalization, making it a valuable building block in organic synthesis. For example, it can be transformed into other piperidine derivatives that possess enhanced biological activities or serve different therapeutic purposes .

Case Study 1: Development of NLRP3 Inhibitors

In a study focused on developing inhibitors for the NLRP3 inflammasome, researchers synthesized a series of piperidine derivatives, including those based on this compound. These compounds were evaluated for their ability to inhibit pyroptotic cell death in THP-1 macrophages. The results indicated that specific modifications to the piperidine scaffold significantly enhanced inhibitory activity against NLRP3, highlighting the compound's potential in treating inflammatory diseases .

Case Study 2: PROTAC Optimization

Another study investigated the optimization of PROTACs using this compound as a linker. The research demonstrated that varying the linker length and flexibility directly impacted the efficacy of protein degradation. The findings underscored the importance of careful design in linker selection to achieve desired pharmacokinetic profiles and target specificity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural features, synthetic routes, physicochemical properties, and applications.

Table 1: Key Comparisons of Piperidine Derivatives

Structural and Functional Differences

Substituent Reactivity: The target compound’s 3-aminopropylidene group introduces a primary amine, enabling nucleophilic reactions (e.g., amide bond formation) absent in halogenated analogs like the 3-chloro derivative or the 4-bromobenzyloxy variant .

Synthetic Routes: The target compound’s synthesis likely involves condensation or reductive amination to install the aminopropylidene group, contrasting with nucleophilic aromatic substitution used for the 3-chloro-2-nitroanilino derivative or cross-coupling strategies for the 2-iodoethyl analog . Boc protection is a common strategy across these compounds to stabilize the piperidine nitrogen during functionalization .

Physicochemical Properties: The pyridin-3-yl derivative is a light yellow solid, suggesting moderate crystallinity, while the 2-iodoethyl analog is a colorless oil, reflecting differences in polarity and molecular symmetry. The target compound’s amino group may improve aqueous solubility compared to halogenated or aryl-substituted analogs, though experimental data are lacking.

Safety and Handling :

- Piperidine derivatives with reactive substituents (e.g., iodine in ) require stringent safety measures, including respiratory and eye protection, as emphasized for the pyridin-3-yl derivative . The target compound’s amine group may necessitate similar precautions to avoid sensitization.

Biological Activity

Tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C12H23N2O2

- Molecular Weight : 227.33 g/mol

- CAS Number : 373608-48-1

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures can act as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that related compounds exhibit protective effects against oxidative stress and inflammation in neuronal cells. For example, compounds that inhibit amyloid-beta aggregation demonstrate potential in reducing neuroinflammation, a hallmark of Alzheimer's disease .

- Enzyme Inhibition : The compound is hypothesized to inhibit AChE activity, which enhances cholinergic transmission and may alleviate symptoms associated with cognitive decline. In vitro studies have reported IC50 values indicating effective inhibition at micromolar concentrations .

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, contributing to their neuroprotective effects by reducing free radical formation .

Study on Neuroprotective Properties

A notable study evaluated the neuroprotective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. The results indicated that the compound significantly reduced the levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism through which it could mitigate neuroinflammation .

Enzyme Inhibition Studies

In a comparative analysis, this compound was assessed alongside other piperidine derivatives for their AChE inhibition capabilities. The study found that certain analogs exhibited promising inhibitory activity, supporting further exploration into their therapeutic potential .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H23N2O2 |

| Molecular Weight | 227.33 g/mol |

| CAS Number | 373608-48-1 |

| AChE Inhibition IC50 | Varies (micromolar range) |

| Neuroprotective Effects | Reduces TNF-α and IL-6 levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(3-aminopropylidene)piperidine-1-carboxylate?

- Methodology : Multi-step synthesis is typically required. A common approach involves forming the aminopropylidene moiety via condensation reactions, followed by piperidine ring functionalization. For example, thiocyanate intermediates (as in triazole synthesis) can be reacted with amines under controlled conditions to introduce the 3-aminopropylidene group . Solvent selection (e.g., dichloromethane) and catalysts (e.g., triethylamine) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and piperidine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C13H25N2O2+).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, particularly for the aminopropylidene substituent .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste . Toxicity data for similar tert-butyl piperidine derivatives indicate limited acute toxicity, but chronic effects remain unstudied .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use canonical SMILES strings (e.g.,

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)N2C3CC3) to model electronic properties . - Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity. PubChem-derived InChI keys enable database compatibility .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodology :

- Data Triangulation : Cross-validate NMR peaks with HSQC/HMBC experiments to assign ambiguous signals.

- Twinned Crystals : For ambiguous X-ray data (common in flexible piperidine derivatives), use SHELXL’s TWIN/BASF commands to refine twinning parameters .

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., tert-butyl 4-(pyridin-3-yl) derivatives) to identify outliers .

Q. How is the compound utilized in medicinal chemistry research?

- Methodology :

- Pharmacophore Design : The tert-butyl group enhances metabolic stability, while the aminopropylidene moiety serves as a hydrogen bond donor.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing pyridinyl with phenyl groups) and assay against disease targets (e.g., kinases) .

- In Vitro Screening : Assess cytotoxicity and selectivity using cell lines (e.g., HEK293 or HeLa) before advancing to in vivo models .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity or stability data?

- Methodology :

- Batch Variability : Test multiple synthesis batches for purity (via HPLC) and stability (under UV light, humidity).

- Ecotoxicity Gaps : For undefined ecological impacts (e.g., bioaccumulation), conduct OECD 301F biodegradation assays .

- Literature Review : Compare SDS entries from multiple suppliers (e.g., Kishida Chemical vs. Aladdin Scientific) to identify consensus or outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.